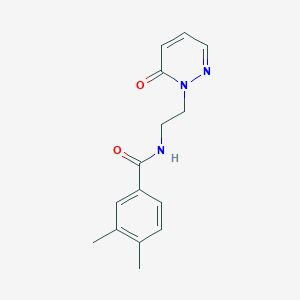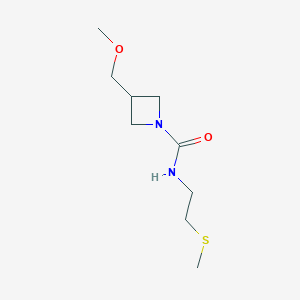![molecular formula C15H12F3N3O2 B2519107 N-(pyridin-3-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide CAS No. 352013-16-2](/img/structure/B2519107.png)
N-(pyridin-3-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(pyridin-3-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide" is a chemical entity that can be associated with a class of compounds that exhibit a range of biological activities and have potential applications in various fields such as medicinal chemistry and materials science. The structure of the compound suggests the presence of a pyridine ring, which is a common motif in many pharmaceuticals, and a trifluoromethyl group, which is known for its ability to modulate the physical and chemical properties of molecules .
Synthesis Analysis
The synthesis of related pyridine-containing compounds often involves the formation of amide bonds and the introduction of substituents that can influence the activity and properties of the final product. For example, the synthesis of N-(substituted pyridinyl) derivatives has been reported, where spectral data and elemental analysis are used to characterize the target compounds . Similarly, the carbonylative synthesis of phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides has been developed using cobalt catalysis, demonstrating the versatility of pyridine derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex, with various substituents influencing the overall conformation and stability of the molecule. X-ray crystallography is a common technique used to determine the solid-state structure of such compounds. For instance, the crystal structure and Hirshfeld surface analysis of a related N-(pyridin-2-ylmethyl)benzamide derivative have been reported, providing insights into the orientation of the pyridine ring relative to the benzene ring . Additionally, conformational preferences for isomeric N,N'-bis(pyridin-n-ylmethyl)ethanedithiodiamides have been studied, highlighting the impact of intramolecular interactions on the molecular geometry .
Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions, depending on the functional groups present and the reaction conditions. For example, the reaction of N-phenyl-(pyridin-2-yl)carbohydrazonamide with itaconic anhydride has been studied, leading to the formation of triazole-containing alkenoic acid derivatives . These reactions can be influenced by factors such as temperature, solvent, and the presence of catalysts, and can result in the formation of compounds with interesting biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and the nature of their substituents. Ultrasonic studies on solutions of related compounds in ethanol have provided information on molecular interactions and the effects of solute on solvent structure . Additionally, the photophysical properties of lanthanide(III) complexes formed with pyridinecarboxamide enantiomers have been investigated, revealing insights into luminescence sensitization and energy transfers . The presence of fluorine atoms, as in the case of N-(fluorophenyl)pyridinecarboxamides, can also affect the molecular conformation and supramolecular aggregation of these compounds .
科学的研究の応用
Crystal Structure Analysis
Research on related N-(pyridin-2-ylmethyl)benzamide derivatives, such as the study by Artheswari et al. (2019), has revealed details about crystal structures and Hirshfeld surface analyses. These studies are essential for understanding the molecular geometry and intermolecular interactions of such compounds, which have implications for material science and drug design (Artheswari, Maheshwaran, & Gautham, 2019).
Catalytic Applications
The cobalt-catalyzed carbonylative synthesis of phthalimides from similar compounds, as researched by Fu et al. (2019), demonstrates the utility of these compounds in synthesizing biologically relevant motifs. This method offers a novel route for the efficient and selective formation of complex organic structures, contributing to the field of organic synthesis (Fu, Ying, & Wu, 2019).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, compounds containing the pyridin-3-ylmethyl moiety have been explored for their potential as kinase inhibitors, as in the discovery of selective and orally efficacious inhibitors for the Met kinase superfamily. Such research is pivotal for developing new therapeutics for cancer and other diseases (Schroeder et al., 2009).
Materials Science
Compounds with the N-(pyridin-2-ylmethyl)benzamide structure have been utilized in materials science, for example, in the synthesis and characterization of phosphoric triamides. These compounds contribute to the understanding of molecular structures and properties, such as nuclear quadrupole resonance (NQR) analysis, which is significant for materials science and engineering (Shariatinia et al., 2012).
Photophysical and Electrochemical Studies
Research on pyridine-based boron heterocycles demonstrates the importance of such compounds in studying photophysical and electrochemical properties. These studies have implications for the development of new materials with specific optical and electronic characteristics, contributing to advancements in photovoltaics, sensors, and other technologies (Bonacorso et al., 2018).
特性
IUPAC Name |
N-(pyridin-3-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O2/c16-15(17,18)11-4-1-5-12(7-11)21-14(23)13(22)20-9-10-3-2-6-19-8-10/h1-8H,9H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZKZCUUPGERMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CN=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

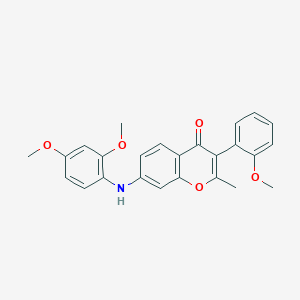
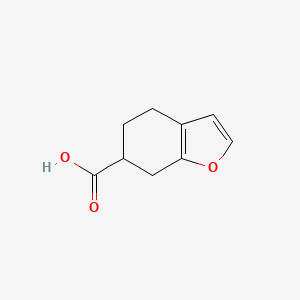
![Tert-butyl N-[2-(carbamothioylamino)phenyl]carbamate](/img/structure/B2519031.png)
![2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2519032.png)
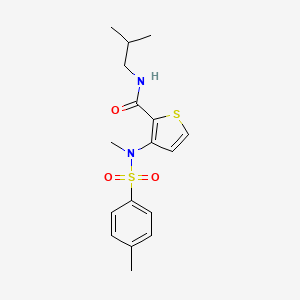
![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2519036.png)
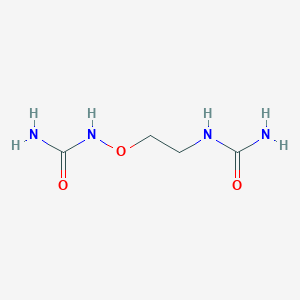
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B2519038.png)
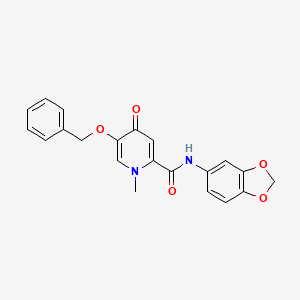
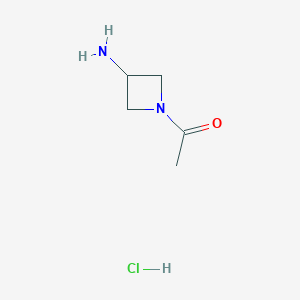
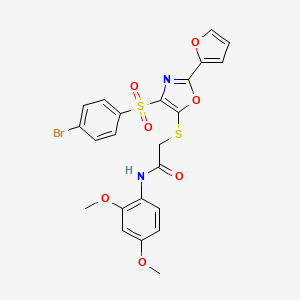
![methyl 3-(4-isopropylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2519045.png)
